molecular formula C13H10ClNO B8498872 Benzenamine, N-[(4-chlorophenyl)methylene]-, N-oxide

Benzenamine, N-[(4-chlorophenyl)methylene]-, N-oxide

Cat. No. B8498872
M. Wt: 231.68 g/mol
InChI Key: JYXDRMQUJFWNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
Cc1cc(Cl)ccc1N=Cc1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:9][c:10]1[cH:11][cH:12][c:13]([CH:14]=[N:15][c:16]2[cH:17][cH:18][c:19]([Cl:20])[cH:21][c:22]2[CH3:23])[cH:24][cH:25]1.[OH:1][NH:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[O-:1][N+:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)=[CH:14][c:13]1[cH:12][cH:11][c:10]([Cl:9])[cH:25][cH:24]1

Inputs

Step One
Name
Cc1cc(Cl)ccc1N=Cc1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cc(Cl)ccc1N=Cc1ccc(Cl)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ONc1ccccc1

Outcomes

Product
Name
Type
product
Smiles
[O-][N+](=Cc1ccc(Cl)cc1)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Cc1cc(Cl)ccc1N=Cc1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:9][c:10]1[cH:11][cH:12][c:13]([CH:14]=[N:15][c:16]2[cH:17][cH:18][c:19]([Cl:20])[cH:21][c:22]2[CH3:23])[cH:24][cH:25]1.[OH:1][NH:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[O-:1][N+:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)=[CH:14][c:13]1[cH:12][cH:11][c:10]([Cl:9])[cH:25][cH:24]1

Inputs

Step One
Name
Cc1cc(Cl)ccc1N=Cc1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cc(Cl)ccc1N=Cc1ccc(Cl)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ONc1ccccc1

Outcomes

Product
Name
Type
product
Smiles
[O-][N+](=Cc1ccc(Cl)cc1)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.